5-Chlorotetrazolo[1,5-a]pyridine
Overview
Description
5-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolopyridines. It is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position of the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorotetrazolo[1,5-a]pyridine typically involves the cyclization of pyridine N-oxides with azides. One common method is the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures. This reaction efficiently produces tetrazolopyridines, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chlorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Cycloaddition Reactions: Reagents such as azides and alkynes are used under thermal or catalytic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a promising candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its photophysical properties are of interest for the development of new materials with applications in optoelectronics and photonics.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance
Mechanism of Action
The mechanism of action of 5-Chlorotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The chlorine atom at the 5-position can also participate in halogen bonding, further modulating its activity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
8-Chlorotetrazolo[1,5-a]pyridine: Similar in structure but with the chlorine atom at the 8-position, leading to different reactivity and properties.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a fused imidazole ring, known for its biological activities and applications in medicinal chemistry.
Uniqueness of 5-Chlorotetrazolo[1,5-a]pyridine
This compound is unique due to its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with tailored properties for various applications.
Properties
IUPAC Name |
5-chlorotetrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGUHISEVBSRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677633 | |
Record name | 5-Chlorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35235-72-4 | |
Record name | 5-Chlorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction pathway of 5-Chlorotetrazolo[1,5-a]pyridine under photochemical conditions?
A1: The research demonstrates that this compound, under photochemical conditions, undergoes a rearrangement to form 1H-3-cyanopyrroles. [] This rearrangement proceeds through a transient 1,3-diazepine intermediate, as evidenced by ¹⁵N-labelling experiments. []
Q2: Are there any structural studies confirming the formation of 1,3-diazepines from related compounds?
A2: Yes, the research confirmed the structure of a 1,3-diazepine derivative, 2-isopropoxy-4-dimethylamino-5H-1,3-diazepine, using X-ray crystallography. [] This provides structural evidence supporting the formation of 1,3-diazepines as intermediates during the photochemical reactions of related tetrazolo[1,5-a]pyridines.
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